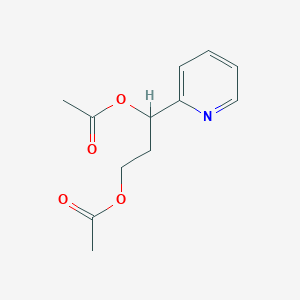

3-(2-Pyridyl)-1,3-propanediol diacetate

説明

3-(2-Pyridyl)-1,3-propanediol diacetate is a heterocyclic diacetate ester featuring a pyridyl substituent on the central carbon of a 1,3-propanediol backbone.

特性

分子式 |

C12H15NO4 |

|---|---|

分子量 |

237.25 g/mol |

IUPAC名 |

(3-acetyloxy-3-pyridin-2-ylpropyl) acetate |

InChI |

InChI=1S/C12H15NO4/c1-9(14)16-8-6-12(17-10(2)15)11-5-3-4-7-13-11/h3-5,7,12H,6,8H2,1-2H3 |

InChIキー |

UGXGFKYGAPFDBK-UHFFFAOYSA-N |

正規SMILES |

CC(=O)OCCC(C1=CC=CC=N1)OC(=O)C |

製品の起源 |

United States |

類似化合物との比較

Famciclovir (BRL 42810)

Structure: 2-[2-(2-Amino-9H-purin-9-yl)ethyl]-1,3-propanediol diacetate . Key Differences:

- Substituent : Famciclovir replaces the pyridyl group with a purine moiety linked via an ethyl chain. This modification enhances its antiviral activity, particularly against herpesviruses.

- Applications : Approved for treating herpes zoster and genital herpes, Famciclovir demonstrates how diacetate esters with nucleobase substituents can serve as prodrugs, improving bioavailability .

- Physical Properties : The purine group increases molecular weight (MW: 321.3 g/mol) and polarity compared to the pyridyl analog, affecting solubility and metabolic stability .

Propane-1,3-diyl Diacetate (CAS 628-66-0)

Key Differences:

- Simplicity : Lacking substituents, this compound serves as a baseline for studying diacetate ester properties.

- Applications : Used as a solvent or plasticizer due to its low polarity and high stability.

- Chromatographic Behavior : Compared to substituted analogs, it exhibits lower resolution (Rs1 = 8.09 for 1,3-butanediol diacetate in chiral separations) .

Pentaerythritol Tetraacetate (CAS 597-71-7)

Structure : 2,2-Bis[(acetyloxy)methyl]-1,3-propanediol diacetate .

Key Differences :

3-(Nitrophenyl)-1,3-Propanediol Diacetates

Structures :

- 3-(o-Nitrophenyl)-1,3-propanediol diacetate

- 3-(p-Nitrophenyl)-1,3-propanediol diacetate .

Key Differences : - Electrophilic Substituents: Nitro groups introduce strong electron-withdrawing effects, altering reactivity in reduction and hydrolysis reactions. These compounds are intermediates in synthesizing aminophenol derivatives for dyes or pharmaceuticals.

- Synthetic Utility : Separation via ether extraction relies on nitro group positioning, a strategy applicable to pyridyl analogs .

1,3-Propanediol, 2,2-Diethyl-, Diacetate (CAS 92714-07-3)

Structure : Central carbon with two ethyl groups .

Key Differences :

- Steric Effects : Diethyl groups increase hydrophobicity and steric hindrance, reducing reaction rates in nucleophilic substitutions compared to pyridyl or nitro-substituted analogs.

- Applications: Potential use in lubricants or coatings due to enhanced lipid solubility .

Data Tables

Table 1: Structural and Physical Properties

*Calculated based on molecular formula.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。